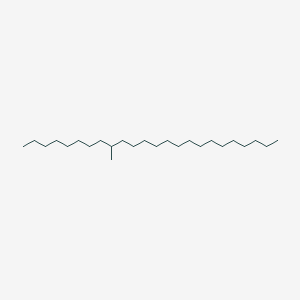

9-Methyltetracosane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C25H52 . It is a type of alkane, specifically a methyl-branched alkane, which means it consists of a long chain of carbon atoms with a single methyl group attached to the ninth carbon atom. This compound is found in various natural sources and has been studied for its role in chemical communication among insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetracosane can be achieved through several methods, including:

Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, a Grignard reagent derived from 1-bromohexadecane can react with 1-bromooctane in the presence of magnesium to form this compound.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of a long-chain alkane with a methyl group using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes or insect cuticular hydrocarbons. The compound can be isolated using chromatographic techniques and further purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Methyltetracosane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination with chlorine gas can produce chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Chlorine gas (Cl2)

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids

Reduction: Shorter-chain alkanes

Substitution: Chlorinated alkanes

Aplicaciones Científicas De Investigación

Chemistry: 9-Methyltetracosane is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of similar hydrocarbons in complex mixtures .

Biology: In the field of entomology, this compound is studied for its role as a cuticular hydrocarbon in insects. It is involved in chemical communication, particularly in mating behaviors and species recognition .

Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the development of new biomimetic materials and drug delivery systems.

Industry: In industrial applications, this compound is used as a component in lubricants and waxes due to its hydrophobic properties and stability .

Mecanismo De Acción

The mechanism of action of 9-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that regulate mating behaviors and social interactions. The compound binds to receptors on the surface of sensory neurons, leading to changes in neuronal activity and subsequent behavioral responses .

Comparación Con Compuestos Similares

Tetracosane (C24H50): A straight-chain alkane with no branching.

2-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the second carbon atom.

3-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the third carbon atom.

Uniqueness: 9-Methyltetracosane is unique due to the specific position of the methyl group on the ninth carbon atom, which influences its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-branched alkanes .

Propiedades

Número CAS |

65820-49-7 |

|---|---|

Fórmula molecular |

C25H52 |

Peso molecular |

352.7 g/mol |

Nombre IUPAC |

9-methyltetracosane |

InChI |

InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3 |

Clave InChI |

RTPNHHNIUIBIKH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.